molecular formula C14H19NO3 B13704082 Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate

Cat. No.: B13704082
M. Wt: 249.30 g/mol
InChI Key: NMZJWPNUTNVBGB-UHFFFAOYSA-N
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Description

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate (: 722533-56-4) is a valuable chemical building block in organic and medicinal chemistry, defined by the molecular formula C14H19NO3 and a molecular weight of 249.30 g/mol. Its structure incorporates both an allyl carbonate moiety and a pyridine ring, making it particularly useful in palladium-catalyzed decarboxylative allylation reactions . This compound is designed for use as a reagent in the synthesis of complex molecules. A key research application is its role in forming allyl ethers from sterically hindered or base-sensitive secondary alcohols under nearly neutral conditions . The mechanism involves a palladium(0) catalyst promoting the decarboxylation of the tert-butyl carbonate group, generating a tert-butoxide ion and a π-allylpalladium complex. The tert-butoxide, being a weak nucleophile, minimizes side reactions and preferentially deprotonates the substrate alcohol. The resulting alkoxide then attacks the π-allyl complex, leading to the formation of the allylic ether with high isolated yields, often exceeding 90% . This method is crucial in multi-step syntheses, such as the development of inhibitors for neuronal nitric oxide synthase (nNOS) based on a chiral pyrrolidine scaffold, which show promise for treating neurodegenerative diseases . For Research Use Only : This product is exclusively intended for research purposes and is not designed for human therapeutic or diagnostic applications, or for veterinary use.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-(pyridin-4-ylmethyl)prop-2-enyl carbonate

InChI

InChI=1S/C14H19NO3/c1-11(9-12-5-7-15-8-6-12)10-17-13(16)18-14(2,3)4/h5-8H,1,9-10H2,2-4H3

InChI Key

NMZJWPNUTNVBGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OCC(=C)CC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate generally follows a two-step approach:

  • Step 1: Preparation of the allylic alcohol intermediate bearing the pyridin-4-ylmethyl substituent.
  • Step 2: Conversion of the allylic alcohol to the corresponding tert-butyl carbonate via reaction with di-tert-butyl dicarbonate (Boc2O) or related carbonate reagents.

This approach is consistent with established protocols for synthesizing benzylic or allylic carbonates, where the carbonate group is introduced to protect the allylic alcohol functionality and enable further transformations such as palladium-catalyzed allylic substitution reactions.

Preparation of the Allylic Alcohol Intermediate

A common method involves nucleophilic addition of vinyl nucleophiles (e.g., vinylmagnesium bromide) to pyridine-4-carboxaldehyde derivatives to introduce the allylic alcohol functionality:

  • In a typical procedure, pyridine-4-carboxaldehyde is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere at 0 °C.
  • Vinylmagnesium bromide solution (1.0 M in THF) is added dropwise, and the mixture is warmed to room temperature and stirred for several hours.
  • The reaction is quenched with ammonium chloride solution, and the product is extracted with ethyl acetate, dried, and concentrated to yield the allylic alcohol intermediate.

This method ensures the introduction of the allyl moiety adjacent to the pyridin-4-ylmethyl group with high regio- and stereochemical control.

Conversion to Tert-butyl Carbonate

The allylic alcohol is then converted to the tert-butyl carbonate derivative using di-tert-butyl dicarbonate (Boc2O) under catalytic conditions:

  • Catalysts and Conditions: 4-(Dimethylamino)pyridine (DMAP) is commonly used as a nucleophilic catalyst to accelerate the carbonate formation. The reaction is typically carried out in anhydrous allyl alcohol or anhydrous solvents under reflux with a drying tube to exclude moisture.
  • Mechanism: DMAP catalyzes the nucleophilic attack of the allylic alcohol on Boc2O, releasing carbon dioxide and forming the tert-butyl carbonate ester.
  • Reaction Monitoring: The progress is monitored by thin-layer chromatography (TLC), and the reaction usually completes within 1-6 hours depending on scale and conditions.

An example optimized condition includes dissolving di-tert-butyl dicarbonate (10 g) in anhydrous allyl alcohol (20 mL), adding 5 mol% DMAP, and refluxing with gas evolution (CO2) monitored until complete consumption of Boc2O is observed.

Alternative Methods and Catalytic Systems

  • Palladium-Catalyzed Carbonate Formation: In some cases, palladium acetate with phosphine ligands and cesium fluoride is employed to facilitate allylic carbonate formation or subsequent transformations. This method is particularly useful when stereoselective or enantioselective allylic substitutions are desired.
  • Base-Mediated Carbonate Formation: Strong bases such as sodium hydride (NaH) can be used to generate alkoxide intermediates from the allylic alcohol, which then react with Boc2O to form the carbonate. This method requires careful control of reaction conditions to avoid side reactions.

Purification and Characterization

  • The crude tert-butyl carbonate product is purified by silica gel column chromatography using mixtures of ethyl acetate and hexanes or pentane as eluents.
  • The purified product is typically obtained as a colorless oil or crystalline solid.
  • Characterization data include ^1H NMR, ^13C NMR, and mass spectrometry, confirming the presence of the tert-butyl carbonate group and the pyridin-4-ylmethyl substituent.

Summary Table of Preparation Methods

Step Reagents & Conditions Catalysts/Additives Yield (%) Notes
1 Pyridine-4-carboxaldehyde + vinylmagnesium bromide in THF at 0 °C to RT Nitrogen atmosphere 85-95 Allylic alcohol intermediate formed; quenched with NH4Cl; extracted with EtOAc
2 Allylic alcohol + di-tert-butyl dicarbonate in anhydrous allyl alcohol, reflux DMAP (5 mol%) ~90 Gas evolution (CO2); reaction monitored by TLC; purified by silica gel chromatography
Alt 2 Allylic alcohol + Boc2O + NaH in DMF, room temperature NaH (2 equiv) 90-96 Base-mediated carbonate formation; requires careful quenching and purification
Alt 3 Palladium acetate + tris(4-trifluoromethylphenyl)phosphine + CsF in THF, 60 °C, 16 h Pd(OAc)2 (5 mol%), CsF 59 Catalytic method for allylic carbonate formation or further allylic substitution

Research Findings and Notes

  • The use of DMAP catalysis in neat allyl alcohol with di-tert-butyl dicarbonate leads to high yields of tert-butyl allyl carbonate derivatives with minimal side reactions due to controlled alkoxide concentration.
  • Base-triggered migration and carbonate formation have been reported to proceed rapidly and efficiently under mild conditions, facilitating the synthesis of complex Boc-protected intermediates.
  • Palladium-catalyzed methods enable enantioselective transformations of allylic carbonates, which can be relevant for synthesizing chiral pyridinyl allyl carbonates.
  • The purity and yield of tert-butyl carbonate products are highly dependent on the exclusion of moisture and oxygen, requiring inert atmosphere techniques and flame-dried glassware.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol. It is a derivative of pyridine, featuring a tert-butyl group, an allyl moiety, and a pyridin-4-ylmethyl substituent. This colorless liquid is valued in organic synthesis for its reactivity attributed to its functional groups.

Applications in Scientific Research

This compound is primarily used in organic synthesis, especially in the pharmaceutical industry for drug development. It serves as a building block for synthesizing complex molecules, making it valuable in medicinal chemistry, agrochemicals, and fine chemicals.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form oxidized products.
  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles like amines or thiols.

Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Products Formed

  • Oxidation: Oxidized derivatives of the pyridinylmethyl group.
  • Reduction: Reduced derivatives with the removal of the carbonate group.
  • Substitution: Substituted products with new functional groups replacing the carbonate group.

Use as a Building Block

In chemistry, this compound is utilized as a building block in organic synthesis for preparing complex molecules.

Biological Studies

The compound is employed in studying enzyme-catalyzed reactions and as a probe for biological assays. It is also investigated for potential use in drug development and as a precursor for pharmacologically active compounds.

Mechanism of Action

The mechanism of action of tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of active intermediates. Additionally, it can bind to specific receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Pyridine-Based Carbonates and Carbamates

Several pyridine derivatives with tert-butyl carbonate or carbamate groups have been documented, differing in substitution patterns and functional groups:

Compound Name Substituents on Pyridine Functional Group Key Features Reference
Tert-butyl 3,5-diiodopyridin-4-yl carbonate 3,5-diiodo Carbonate High halogen density; potential for cross-coupling
Tert-butyl (4-chloropyridin-2-yl)carbamate 4-chloro Carbamate Carbamate linkage; halogen reactivity
Tert-butyl (3-allyl-4-methoxypyridin-2-yl)carbamate 3-allyl, 4-methoxy Carbamate Allyl and methoxy substituents; dual functionality
Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate Pyridin-4-ylmethyl Carbonate Allyl chain with pyridine coordination site N/A

Key Observations :

  • Reactivity : The presence of halogens (e.g., iodine, chlorine) in compounds like Tert-butyl 3,5-diiodopyridin-4-yl carbonate facilitates cross-coupling reactions, whereas the pyridin-4-ylmethyl group in the target compound may enhance metal coordination in catalytic processes .
  • Functional Group Differences : Carbamates (e.g., Tert-butyl (4-chloropyridin-2-yl)carbamate) exhibit distinct hydrolysis kinetics compared to carbonates due to the urea-like linkage, impacting their stability under acidic or basic conditions .

Stability and Deprotection Profiles

The tert-butyl carbonate group is a robust protecting group for alcohols, stable under neutral and weakly acidic conditions but cleavable under strong acids (e.g., HCl in dioxane) or via catalytic hydrogenolysis . Comparisons with other protecting groups:

  • Silyl Ethers (e.g., TBS) : More labile to fluoride ions but less stable in protic solvents.
  • Benzyl Carbonates: Cleaved under hydrogenolysis, similar to tert-butyl carbonates, but with higher sensitivity to redox conditions .

Biological Activity

Tert-butyl (2-(pyridin-4-ylmethyl)allyl) carbonate, with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol, is an organic compound that presents significant potential in biological applications due to its structural characteristics. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a tert-butyl group, an allyl moiety, and a pyridin-4-ylmethyl substituent. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis, particularly in medicinal chemistry. The presence of the pyridine ring is noteworthy, as pyridine derivatives are often linked to diverse biological activities.

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with various receptors can lead to modulation of cellular signaling pathways, influencing cell proliferation and survival.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey Features
Tert-butyl (2-(phenylthio)allyl) carbonateC14H19O3SContains a phenylthio group instead of pyridine
Tert-butyl (2-(naphthalen-2-ylthio)allyl) carbonateC18H21O3SFeatures a naphthalene moiety for enhanced stability
Allyl tert-butyl carbonateC8H14O3A simpler structure without the pyridine component

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown that pyridine derivatives exhibit varying degrees of antimicrobial activity against bacteria such as E. coli and Staphylococcus aureus. For instance, studies indicate that related compounds can achieve minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cancer Research : A study highlighted the anticancer potential of pyridine-based compounds, demonstrating significant cytotoxic effects on cancer cell lines such as MCF-7 and HeLa. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
  • Anti-inflammatory Effects : Investigations into similar structures revealed their ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

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